PF-07238025

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

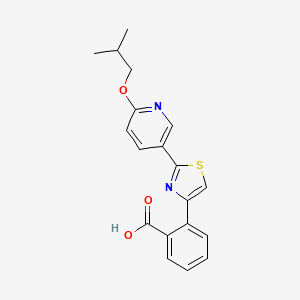

C19H18N2O3S |

|---|---|

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

2-[2-[6-(2-methylpropoxy)-3-pyridinyl]-1,3-thiazol-4-yl]benzoic acid |

InChI |

InChI=1S/C19H18N2O3S/c1-12(2)10-24-17-8-7-13(9-20-17)18-21-16(11-25-18)14-5-3-4-6-15(14)19(22)23/h3-9,11-12H,10H2,1-2H3,(H,22,23) |

Clave InChI |

VBGBARXGVFTHFW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)COC1=NC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of PF-07238025: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-07238025 is a potent and selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), a key regulatory enzyme in the catabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are implicated in the pathophysiology of several cardiometabolic diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows.

Introduction: Targeting BCAA Catabolism

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and energy metabolism. The irreversible and rate-limiting step in BCAA catabolism is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is negatively regulated by BDK, which phosphorylates the E1α subunit of BCKDH, leading to its inactivation.

In various cardiometabolic diseases, including type 2 diabetes, heart failure, and non-alcoholic fatty liver disease (NAFLD), impaired BCAA catabolism and consequently elevated circulating levels of BCAAs and their corresponding branched-chain α-ketoacids (BCKAs) have been observed.[1] Therefore, inhibiting BDK to enhance BCKDH activity presents a promising therapeutic strategy for these conditions. This compound has emerged as a potent inhibitor of BDK, and this document elucidates its molecular mechanism.

Mechanism of Action of this compound

This compound is a thiazole-containing compound that acts as a selective inhibitor of BDK. Its primary mechanism of action involves the stabilization of the interaction between BDK and the E2 core subunit of the BCKDH complex.[1][2] This stabilization prevents the BDK-mediated phosphorylation of the E1α subunit of BCKDH.[1] By inhibiting this phosphorylation, this compound effectively maintains the BCKDH complex in its active, dephosphorylated state, thereby promoting the degradation of BCAAs and BCKAs.

An important characteristic of this compound and other thiazole-based BDK inhibitors is their role as "stabilizers" of the BDK protein, in contrast to another class of thiophene-based inhibitors that act as BDK "degraders". This distinction in their interaction with the BDK protein may have implications for their long-term pharmacological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay Conditions |

| EC50 (BDK Inhibition) | 19 nM | - | Biochemical Assay |

| Cellular Activity | 0.2-6 µM | Hek293 cells | 48-hour incubation |

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Fed Mouse Model

| Dosage | Duration | Key Findings |

| 20 mg/kg and 100 mg/kg | 8 weeks | - Reduced glucose excursion- Significant reduction in plasma BCAA and BCKA levels |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro BDK Inhibition Assay

-

Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay is a common method to measure BDK activity. This assay typically measures the BDK-induced phosphorylation of a peptide substrate derived from the E1α subunit of BCKDH.

-

General Protocol:

-

Recombinant human BDK enzyme is incubated with a FRET-labeled peptide substrate and ATP in an appropriate assay buffer.

-

This compound at varying concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The FRET signal is measured using a plate reader. A decrease in the FRET signal corresponds to the inhibition of BDK activity.

-

The EC50 value is calculated from the dose-response curve.

-

Cellular Assay for pBCKDH Inhibition

-

Cell Line: Human Embryonic Kidney (Hek293) cells.

-

Protocol:

-

Hek293 cells are cultured in a suitable medium and seeded in multi-well plates.

-

Cells are treated with a dose range of this compound (e.g., 0.2-6 µM) for 48 hours.

-

Following treatment, cells are lysed, and protein concentration is determined.

-

Equal amounts of protein from each sample are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the BCKDH E1α subunit (pBCKDH).

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the dose-dependent reduction in pBCKDH levels.

-

In Vivo High-Fat Diet (HFD)-Induced Mouse Model

-

Animal Model: Male C57BL/6J mice are a commonly used strain for inducing diet-induced obesity and metabolic syndrome.

-

Protocol:

-

Mice are fed a high-fat diet (e.g., 60% of calories from fat) for a specified period (e.g., 8-12 weeks) to induce a cardiometabolic disease phenotype.

-

This compound is administered orally (e.g., by gavage) at doses of 20 mg/kg and 100 mg/kg daily for the treatment duration (e.g., 8 weeks).

-

Body weight and food intake are monitored regularly.

-

Glucose Tolerance Test (GTT)

-

Protocol:

-

Following an overnight fast (approximately 16 hours), a baseline blood glucose level is measured from the tail vein.

-

A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.

-

Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

Measurement of Plasma BCAA and BCKA Levels

-

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the accurate quantification of BCAAs and BCKAs in biological samples.

-

Protocol:

-

Blood samples are collected from the mice at the end of the study.

-

Plasma is separated by centrifugation.

-

Plasma proteins are precipitated using a solvent like methanol or acetonitrile.

-

The supernatant containing the amino and keto acids is analyzed by LC-MS/MS.

-

Stable isotope-labeled internal standards are used for accurate quantification.

-

Visualizations

Signaling Pathway of BCAA Catabolism and this compound Inhibition

Caption: BCAA catabolism and the inhibitory action of this compound on BDK.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound is a potent BDK inhibitor that enhances BCAA catabolism by preventing the phosphorylation and inactivation of the BCKDH complex. Its mechanism as a stabilizer of the BDK-E2 interaction provides a clear rationale for its therapeutic potential in cardiometabolic diseases characterized by dysregulated BCAA metabolism. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and metabolic diseases. Further investigation into the long-term effects of BDK stabilization versus degradation will be crucial in fully understanding the therapeutic profile of this class of inhibitors.

References

PF-07238025: A Technical Guide to a Novel BCKDC Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-07238025, a potent and selective inhibitor of the branched-chain ketoacid dehydrogenase complex kinase (BCKDC). Elevated levels of branched-chain amino acids (BCAAs) are implicated in a range of cardiometabolic diseases, including heart failure, type 2 diabetes, and non-alcoholic fatty liver disease. BCKDC is a key mitochondrial enzyme that negatively regulates the activity of the branched-chain ketoacid dehydrogenase (BCKDH) complex, the rate-limiting step in BCAA catabolism. By inhibiting BCKDC, this compound promotes the breakdown of BCAAs, offering a promising therapeutic strategy for these conditions. This document details the mechanism of action of this compound, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Branched-Chain Amino Acid Catabolism and BCKDC

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and energy metabolism.[1] The catabolism of BCAAs is a critical metabolic pathway, and its dysregulation is associated with numerous diseases.[2][3] The initial and rate-limiting step in BCAA degradation is the oxidative decarboxylation of branched-chain ketoacids (BCKAs), a reaction catalyzed by the mitochondrial branched-chain ketoacid dehydrogenase (BCKDH) complex.[1]

The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. The branched-chain ketoacid dehydrogenase kinase (BCKDC), also known as BDK, phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[3] Conversely, a mitochondrial phosphatase, PPM1K, dephosphorylates and activates the complex. Therefore, inhibitors of BCKDC are sought after as a means to increase BCKDH activity and thereby enhance BCAA catabolism.

This compound: A Potent BCKDC Kinase Inhibitor

This compound is a small molecule inhibitor of BCKDC kinase.[4] Its primary mechanism of action involves the inhibition of BCKDC, which in turn prevents the phosphorylation and subsequent inactivation of the BCKDH complex. This leads to a sustained activation of BCKDH, promoting the degradation of BCAAs and BCKAs.

Mechanism of Action

This compound acts as a potent BCKDC kinase inhibitor with a reported half-maximal effective concentration (EC50) of 19 nM.[4] It is understood to stabilize the interaction between BCKDC and the E2 core subunit of the BCKDH complex, which paradoxically prevents the phosphorylation of the E1α subunit.[4] This mode of action distinguishes it from some other classes of BCKDC inhibitors. The sustained activation of the BCKDH complex by this compound leads to a significant reduction in circulating levels of both BCAAs and their corresponding ketoacids (BCKAs).[5]

Quantitative Data

The potency and efficacy of this compound and other relevant BCKDK inhibitors are summarized in the tables below. While a specific IC50 value for this compound is not publicly available in the reviewed literature, the provided EC50 value and comparative data for other inhibitors offer valuable context for its activity.

Table 1: In Vitro Potency of BCKDC Kinase Inhibitors

| Compound | Target | Assay Type | IC50 | EC50 | Kd | Reference |

| This compound | BCKDC Kinase (BDK) | Cellular | Not Reported | 19 nM | Not Reported | [4] |

| PPHN | BCKDK | Biochemical | Not Reported | Not Reported | 3.9 µM | [3][6] |

| POAB | BCKDK | Biochemical | Not Reported | Not Reported | 1.86 µM | [3][6] |

| BT2 | BCKDK | Cellular (293T cells) | 247.4 µM | Not Reported | Not Reported | [3] |

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD) Mouse Model

| Dosage | Duration | Key Findings | Reference |

| 20 mg/kg, 100 mg/kg | 8 weeks | Reduced glucose excursion after 2 days. Significant reduction in both BCAAs and BCKAs by day 7. | [5] |

Signaling Pathways

The catabolism of BCAAs is intricately linked with central metabolic signaling pathways, including the mTOR and MAPK pathways. The following diagram illustrates the core BCAA catabolism pathway and its regulation by BCKDC, as well as its crosstalk with other key cellular signaling networks.

Caption: BCAA Catabolism and its Regulation by BCKDC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize BCKDC kinase inhibitors like this compound.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is a representative method for determining the in vitro potency of a BCKDC inhibitor.

Objective: To measure the enzymatic activity of BCKDC in the presence of an inhibitor and determine the IC50 value.

Materials:

-

Recombinant human BCKDC enzyme

-

BCKDH peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound or other test compounds

-

384-well white opaque plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of 2x BCKDC enzyme solution.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control).

-

Initiate the reaction by adding 5 µL of a 2x substrate/ATP mix (containing BCKDH peptide and ATP at their final desired concentrations).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP-Glo™ Reagent Addition:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7][8][9]

-

Western Blot for pBCKDH in Cellular Assays

This protocol is used to assess the effect of a BCKDC inhibitor on the phosphorylation of its substrate, BCKDH, in a cellular context.

Objective: To determine the dose-dependent effect of this compound on the phosphorylation of the BCKDH E1α subunit at Ser293 in a cell line such as HEK293.

Materials:

-

HEK293 cells

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-BCKDH-E1α (Ser293)

-

Rabbit or mouse anti-total BCKDH-E1α

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.2-10 µM) or DMSO for a specified time (e.g., 24-48 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Harvest the lysates and clarify by centrifugation.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pBCKDH-E1α (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total BCKDH-E1α and a loading control.

-

Quantify the band intensities and normalize the pBCKDH signal to the total BCKDH signal.[3]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[1][10][11]

Objective: To demonstrate the target engagement of this compound with BCKDC in intact cells by observing a ligand-induced thermal stabilization of the protein.

Materials:

-

Cells expressing BCKDC (e.g., HEK293)

-

This compound

-

DMSO

-

PBS with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Thermal cycler or heating block

-

Ultracentrifuge

-

Western blot or ELISA reagents for BCKDC detection

Procedure:

-

Compound Treatment:

-

Treat cultured cells with this compound or DMSO (vehicle control) at a desired concentration for a specified time (e.g., 1 hour) at 37°C.

-

-

Heat Treatment:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by ultracentrifugation.

-

-

Protein Detection:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble BCKDC in each sample using Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble BCKDC as a function of temperature for both the compound-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, direct target engagement.

-

Experimental and Drug Discovery Workflow

The discovery and development of a kinase inhibitor like this compound typically follows a structured workflow, from initial target identification to preclinical and clinical evaluation. The following diagram outlines a representative workflow.

Caption: Kinase Inhibitor Discovery and Development Workflow.

Conclusion

This compound is a promising BCKDC kinase inhibitor with demonstrated in vitro potency and in vivo efficacy in preclinical models of metabolic disease. By promoting the catabolism of branched-chain amino acids, it addresses a key metabolic dysregulation associated with several cardiometabolic disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel BCKDC inhibitors. Further research into the clinical utility of this compound is warranted.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]

- 3. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ulab360.com [ulab360.com]

- 8. researchgate.net [researchgate.net]

- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PF-07238025 in Branched-Chain Amino Acid Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impaired catabolism of branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, has been increasingly implicated in the pathophysiology of various metabolic diseases, including type 2 diabetes, heart failure, and non-alcoholic fatty liver disease. The rate-limiting step in BCAA degradation is catalyzed by the branched-chain ketoacid dehydrogenase (BCKDH) complex, which is negatively regulated by BCKDH kinase (BCKDK) through phosphorylation. PF-07238025 is a potent and selective inhibitor of BCKDK, emerging as a promising therapeutic agent to enhance BCAA catabolism. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key preclinical experiments. Detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction to Branched-Chain Amino Acid Catabolism and its Regulation

Branched-chain amino acids are essential amino acids that play a crucial role in protein synthesis and as signaling molecules. Their catabolism is a multi-step process initiated by the reversible transamination of BCAAs to their respective branched-chain α-ketoacids (BCKAs) by branched-chain aminotransferases (BCATs). The subsequent irreversible oxidative decarboxylation of BCKAs is the committed step in BCAA catabolism, catalyzed by the mitochondrial BCKDH complex.

The activity of the BCKDH complex is tightly regulated by a phosphorylation-dephosphorylation cycle. BCKDH kinase (BCKDK) phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. Conversely, protein phosphatase 2Cm (PP2Cm) dephosphorylates and activates the complex.[1][2] Elevated levels of BCAAs and BCKAs, often observed in metabolic diseases, are associated with increased BCKDK activity and subsequent suppression of BCAA oxidation.

This compound: A Novel BCKDK Inhibitor

This compound is a small molecule inhibitor of BCKDK that has demonstrated potential in preclinical models for the treatment of metabolic disorders. By inhibiting BCKDK, this compound prevents the phosphorylation and inactivation of the BCKDH complex, thereby promoting the catabolism of BCAAs and the reduction of circulating BCAA and BCKA levels.

Mechanism of Action

This compound acts as an allosteric inhibitor of BCKDK. It has been shown to stabilize the interaction between BDK and the core E2 subunit of the BCKDH complex, which paradoxically leads to an increase in BDK protein levels in some preclinical studies.[3] Despite this, its primary effect is the potent inhibition of BCKDK's kinase activity, leading to a net increase in BCKDH activity.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| BDK Inhibition (EC50) | 19 nM | Not specified | [3] |

| BDK-BCKDH-E2 Interaction (EC50) | 19 ± 1.7 nM | In vitro AlphaLISA assay | [3] |

| pBCKDH Reduction | Dose-dependent (0.2-6 μM) | HEK293 cells | MedChemExpress Product Page |

| BDK Accumulation | ~50% increase | HEK293 cells | MedChemExpress Product Page |

Table 2: In Vivo Efficacy of this compound in High-Fat Diet (HFD)-Fed Mice

| Parameter | Treatment Group | Outcome | Reference |

| Glucose Excursion (oGTT) | This compound (20 mg/kg, 100 mg/kg) | Significant reduction after 2 days of treatment | [3] |

| Plasma BCAAs and BCKAs | This compound (20 mg/kg, 100 mg/kg) | Significant reduction by day 7 | MedChemExpress Product Page |

| BDK Protein Levels | This compound | Dose-dependent increase | [3] |

| BCKA Levels (washout) | This compound | Rebound to ~2-fold above vehicle | [3] |

Signaling Pathways and Experimental Workflows

BCAA Catabolism and Regulation by this compound

The following diagram illustrates the core BCAA catabolic pathway and the mechanism of action of this compound.

Caption: BCAA catabolic pathway and the inhibitory action of this compound on BCKDK.

Experimental Workflow: In Vivo Study in HFD-Fed Mice

The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Caption: Workflow for in vivo evaluation of this compound in HFD-fed mice.

Detailed Experimental Protocols

Western Blot for pBCKDH and BDK

Objective: To determine the levels of phosphorylated BCKDH (pBCKDH) and total BDK in cell lysates or tissue homogenates.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pBCKDH, anti-BCKDH, anti-BDK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Lyse cells or homogenize tissues in ice-old lysis buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Oral Glucose Tolerance Test (oGTT) in Mice

Objective: To assess the effect of this compound on glucose clearance in mice.

Materials:

-

Glucose solution (e.g., 20% w/v in sterile water)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection tubes (for plasma analysis if needed)

Protocol:

-

Fasting: Fast mice for a defined period (e.g., 6 or 16 hours) with free access to water.[4]

-

Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the glucose concentration (t=0).

-

Glucose Administration: Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentrations over time. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.

AlphaLISA for BDK-BCKDH-E2 Interaction

Objective: To quantify the interaction between BDK and the BCKDH-E2 subunit in the presence of inhibitors.

Materials:

-

Recombinant BDK and BCKDH-E2 proteins

-

AlphaLISA acceptor beads conjugated to an antibody against one of the proteins (e.g., anti-GST)

-

Streptavidin-coated donor beads

-

Biotinylated antibody against the other protein

-

AlphaLISA-compatible microplate reader

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound (this compound).

-

Assay Reaction: In a microplate, combine the recombinant proteins, acceptor beads, and biotinylated antibody with the test compound. Incubate to allow for protein-protein interaction and antibody binding.

-

Donor Bead Addition: Add the streptavidin-coated donor beads and incubate in the dark.

-

Signal Detection: Read the plate on an AlphaLISA-compatible reader. The proximity of the donor and acceptor beads due to protein interaction will generate a chemiluminescent signal.

-

Data Analysis: Plot the signal intensity against the compound concentration to determine the EC50 or IC50 for the interaction.[3]

Conclusion

This compound is a potent BCKDK inhibitor that effectively enhances BCAA catabolism by increasing the activity of the BCKDH complex. Preclinical data demonstrate its ability to reduce pBCKDH levels, lower circulating BCAAs and BCKAs, and improve glucose tolerance. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of metabolic diseases and drug development, facilitating further investigation into the therapeutic potential of targeting BCAA catabolism. Continued research is warranted to fully elucidate the long-term efficacy and safety of BCKDK inhibitors like this compound in a clinical setting.

References

The Therapeutic Potential of PF-07238025 in Cardiometabolic Diseases: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiometabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and heart failure, represent a significant and growing global health burden. Emerging research has implicated impaired branched-chain amino acid (BCAA) catabolism as a key contributor to the pathophysiology of these conditions. PF-07238025 is a potent and selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), the primary negative regulator of the BCAA degradation pathway. By inhibiting BCKDK, this compound enhances the activity of the branched-chain ketoacid dehydrogenase (BCKDH) complex, leading to a reduction in circulating BCAA and their corresponding branched-chain ketoacids (BCKAs). This whitepaper provides an in-depth technical guide on the therapeutic potential of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Introduction: The Role of BCAA Catabolism in Cardiometabolic Health

Branched-chain amino acids (leucine, isoleucine, and valine) are essential amino acids that play a crucial role in protein synthesis and cellular signaling. However, the dysregulation of their catabolism has been strongly associated with the development of insulin resistance and other cardiometabolic abnormalities. The rate-limiting step in BCAA degradation is catalyzed by the mitochondrial BCKDH complex. The activity of this complex is tightly regulated by a phosphorylation/dephosphorylation cycle, with BCKDK being the dedicated kinase that phosphorylates and inactivates the complex. In states of metabolic stress, such as obesity and type 2 diabetes, BCKDK activity is often elevated, leading to a suppression of BCAA catabolism and the accumulation of BCAAs and BCKAs. These metabolites can interfere with insulin signaling, promote inflammation, and contribute to lipotoxicity, thereby exacerbating cardiometabolic disease.

This compound: A Novel BCKDK Inhibitor

This compound is a small molecule inhibitor of BCKDK that has shown promise in preclinical models of cardiometabolic disease. Its primary mechanism of action is the inhibition of BCKDK, which in turn leads to the dephosphorylation and activation of the BCKDH complex, thereby promoting the catabolism of BCAAs and BCKAs.

Mechanism of Action

This compound acts as a potent inhibitor of BCKDK with a reported half-maximal effective concentration (EC50) of 19 nM.[1] It functions by stabilizing the interaction between BCKDK and the core E2 subunit of the BCKDH complex, which prevents the phosphorylation of the E1 subunit, the catalytic component responsible for the decarboxylation of BCKAs.[1] This stabilization ultimately leads to a reduction in the phosphorylated, inactive form of BCKDH and a subsequent increase in BCAA catabolism.

Preclinical Data

In Vitro Efficacy

In vitro studies have demonstrated the ability of this compound to modulate the BCAA catabolic pathway in a cellular context.

| Parameter | Cell Line | Concentration Range | Duration | Outcome | Reference |

| pBCKDH Reduction | Hek293 cells | 0.2-6 µM | 48 hours | Dose-dependent reduction in phosphorylated BCKDH. | [1] |

| BDK Accumulation | Hek293 cells | 0.2-6 µM | 48 hours | 50% increase in BDK accumulation. | [1] |

In Vivo Efficacy in a Cardiometabolic Disease Model

This compound has been evaluated in a high-fat diet (HFD)-induced mouse model of obesity and insulin resistance, demonstrating its potential to improve key cardiometabolic parameters.

| Parameter | Animal Model | Dosing Regimen | Duration | Outcome | Reference |

| Glucose Excursion | HFD-fed mice | 20 mg/kg, 100 mg/kg | 8 weeks | Reduction in glucose excursion observed after 2 days of treatment. | [1] |

| Plasma BCAA and BCKA Levels | HFD-fed mice | 20 mg/kg, 100 mg/kg | 8 weeks | Significant reduction in both BCAAs and BCKAs by day 7 of treatment. | [1] |

Signaling Pathways and Experimental Workflows

BCAA Catabolism and the Action of this compound

Caption: Signaling pathway of BCAA catabolism and the inhibitory action of this compound on BCKDK.

Experimental Workflow for In Vivo Evaluation

Caption: Experimental workflow for the in vivo evaluation of this compound in a diet-induced obesity mouse model.

Experimental Protocols

In Vitro pBCKDH Western Blot Assay

Objective: To determine the effect of this compound on the phosphorylation of BCKDH in a cellular context.

Cell Line: Human Embryonic Kidney (Hek293) cells.

Procedure:

-

Cell Culture: Hek293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with varying concentrations of this compound (0.2, 1, 3, and 6 µM) or vehicle (DMSO) for 48 hours.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

Western Blotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-12% Bis-Tris gel.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-BCKDH (pBCKDH) and total BCKDH. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry Analysis: The intensity of the pBCKDH and total BCKDH bands is quantified using image analysis software. The ratio of pBCKDH to total BCKDH is calculated to determine the effect of this compound on BCKDH phosphorylation.

In Vivo High-Fat Diet (HFD) Mouse Model Study

Objective: To evaluate the in vivo efficacy of this compound on glucose metabolism and BCAA levels in a diet-induced model of obesity.

Animal Model: Male C57BL/6J mice.

Procedure:

-

Acclimation and Diet: Mice are acclimated for one week and then placed on a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

-

Treatment Groups: HFD-fed mice are randomized into three groups:

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

This compound (20 mg/kg body weight)

-

This compound (100 mg/kg body weight)

-

-

Drug Administration: The vehicle or this compound is administered daily via oral gavage for 8 weeks.

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Glucose Tolerance Test (GTT):

-

A GTT is performed after 2 days of treatment.

-

Mice are fasted for 6 hours.

-

A baseline blood glucose measurement is taken from the tail vein.

-

Mice are administered an intraperitoneal injection of glucose (2 g/kg body weight).

-

Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.

-

-

Blood Collection and Metabolite Analysis:

-

On day 7 of treatment, blood samples are collected via retro-orbital sinus or tail vein into EDTA-coated tubes.

-

Plasma is separated by centrifugation.

-

Plasma levels of BCAAs and BCKAs are quantified using a validated LC-MS/MS method.

-

-

Endpoint: At the end of the 8-week treatment period, mice are euthanized, and tissues (e.g., liver, adipose tissue, muscle) are collected for further analysis.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of cardiometabolic diseases by targeting the dysregulated BCAA catabolic pathway. Preclinical data demonstrate its ability to effectively inhibit BCKDK, leading to a reduction in phosphorylated BCKDH and a subsequent decrease in circulating BCAA and BCKA levels. In a diet-induced obesity mouse model, this compound improved glucose tolerance, highlighting its potential to ameliorate insulin resistance.

Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound. Future studies should focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic profiling.

-

Evaluation in a broader range of preclinical models of cardiometabolic diseases, including models of NAFLD/NASH and heart failure.

-

Investigation of the impact of this compound on other relevant metabolic parameters, such as lipid profiles and inflammatory markers.

-

Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into a novel therapeutic strategy for patients with cardiometabolic diseases.

References

The Thiazole-Based BDK Inhibitor PF-07238025: A Technical Overview of its Modulatory Effects on the BDK-BCKDH Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of PF-07238025, a thiazole-based inhibitor of Branched-chain Ketoacid Dehydrogenase Kinase (BDK). Dysregulation of branched-chain amino acid (BCAA) catabolism is increasingly implicated in a range of cardiometabolic diseases, including insulin resistance and heart failure. The Branched-chain Ketoacid Dehydrogenase (BCKDH) complex is the rate-limiting enzyme in this pathway, and its activity is negatively regulated by BDK-mediated phosphorylation. This compound presents a unique mechanism among BDK inhibitors by stabilizing the interaction between BDK and the E2 subunit of the BCKDH complex, ultimately preventing the phosphorylation of the E1α subunit and leading to distinct downstream effects on BDK protein levels and BCAA metabolism. This document details the experimental findings, protocols, and underlying signaling pathways associated with this compound's activity.

Introduction: The Role of BDK in BCAA Catabolism and Metabolic Disease

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and energy homeostasis. The catabolism of BCAAs is a critical metabolic pathway, and its dysregulation, leading to elevated levels of BCAAs and their corresponding branched-chain ketoacids (BCKAs), has been strongly associated with the pathophysiology of several metabolic diseases.[1][2][3][4] The rate-limiting step in BCAA degradation is catalyzed by the mitochondrial BCKDH complex.

The activity of the BCKDH complex is tightly regulated by a phosphorylation-dephosphorylation cycle. BDK is the dedicated kinase that phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. Conversely, the phosphatase PPM1K dephosphorylates and activates the complex. Therefore, inhibition of BDK represents a promising therapeutic strategy to enhance BCAA catabolism and ameliorate the metabolic disturbances associated with their accumulation.

This compound is a potent, small molecule inhibitor of BDK.[5][6] Unlike other classes of BDK inhibitors that promote the degradation of BDK, this compound is a thiazole-based compound that uniquely stabilizes the BDK protein by locking it in a conformation that, while catalytically inactive, remains bound to the BCKDH E2 subunit. This distinct mechanism of action has significant implications for its pharmacological profile.

Mechanism of Action of this compound

This compound acts as a potent inhibitor of BDK with a reported EC50 of 19 nM.[5][6] Its primary mechanism involves stabilizing the interaction between BDK and the core E2 subunit of the BCKDH complex.[5] This stabilization paradoxically prevents the phosphorylation of the E1α subunit. While seemingly counterintuitive for an inhibitor, this action effectively blocks the inactivation of the BCKDH complex, thereby promoting BCAA catabolism.

A key differentiator of this compound and other thiazole-based inhibitors is their effect on BDK protein levels. By stabilizing the BDK-E2 interaction, these compounds protect BDK from degradation, leading to an accumulation of the BDK protein. This is in contrast to the thiophene class of BDK inhibitors, which reduce the proximity of BDK to the BCKDH complex, thereby promoting BDK degradation.

The following diagram illustrates the signaling pathway of BCAA catabolism and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Assay System | Reference |

| EC50 | 19 nM | BDK Inhibition Assay | [5][6] |

| In Vitro Study: HEK293 Cells | ||

| Compound & Concentration | Effect | Duration |

| This compound (0.2-6 µM) | Dose-dependent reduction in pBCKDH | 48 hours |

| This compound | 50% increase in BDK accumulation | 48 hours |

| In Vivo Study: High-Fat Diet (HFD)-Fed Mice | ||

| Compound & Dosing | Effect | Time Point |

| This compound (BID dosing) | Improved glucose tolerance (acute effect) | Not specified |

| This compound (chronic dosing) | Loss of improvement in glucose tolerance | 19 days |

Experimental Protocols

In Vitro BDK Inhibition Assay (General Protocol)

This protocol describes a common method for determining the inhibitory activity of compounds against BDK.

Objective: To measure the half-maximal effective concentration (EC50) of this compound for BDK inhibition.

Materials:

-

Recombinant human BDK

-

Recombinant BCKDH complex (or E1 subunit)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

This compound

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a fixed concentration of BDK and the BCKDH substrate to the wells of a 384-well plate containing assay buffer.

-

Add the diluted this compound to the wells.

-

Initiate the kinase reaction by adding a fixed concentration of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Plot the percentage of BDK activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Cellular Assay for pBCKDH and BDK Levels in HEK293 Cells

Objective: To assess the effect of this compound on the phosphorylation of BCKDH and the protein levels of BDK in a cellular context.

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against pBCKDH (Ser293), total BCKDH, BDK, and a loading control (e.g., β-actin)

-

Secondary antibodies (HRP-conjugated)

-

Western blotting reagents and equipment

Procedure:

-

Seed HEK293 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.2-6 µM) or vehicle (DMSO) for 48 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Glucose Tolerance Test in High-Fat Diet (HFD)-Fed Mice

Objective: To evaluate the effect of this compound on glucose metabolism in a mouse model of diet-induced obesity and insulin resistance.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle solution

-

Glucose solution (for oral gavage)

-

Glucometer and test strips

Procedure:

-

Induce obesity and insulin resistance in mice by feeding them a high-fat diet for a specified period (e.g., 8-12 weeks). A control group is maintained on a standard chow diet.

-

Administer this compound or vehicle to the HFD-fed mice via an appropriate route (e.g., oral gavage) and dosing regimen (e.g., twice daily for 19 days).

-

For the glucose tolerance test, fast the mice overnight (e.g., 12-16 hours).

-

Measure the baseline blood glucose level (t=0) from the tail vein.

-

Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

The following diagram illustrates the general workflow for the in vivo mouse study.

Discussion and Future Directions

This compound represents a novel class of BDK inhibitors with a distinct mechanism of action. Its ability to stabilize the BDK-E2 interaction while inhibiting kinase activity sets it apart from other inhibitors that promote BDK degradation. The observation that chronic administration of this compound in HFD-fed mice led to a loss of the acute improvement in glucose tolerance suggests that the sustained increase in BDK protein levels may have long-term consequences that counteract the benefits of BDK inhibition.[7]

This highlights a critical consideration in the development of BDK inhibitors for chronic metabolic diseases. The ideal therapeutic agent may need to not only inhibit BDK activity but also promote its degradation to achieve sustained efficacy. Further research is warranted to fully elucidate the downstream consequences of BDK protein accumulation and to explore the therapeutic potential of BDK degraders in cardiometabolic diseases.

The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other modulators of the BDK-BCKDH axis. Future studies could employ techniques such as co-immunoprecipitation followed by mass spectrometry to identify other proteins that may interact with the stabilized BDK-BCKDH complex, and to further explore the cellular consequences of long-term treatment with thiazole-based BDK inhibitors.

Conclusion

This compound is a potent thiazole-based BDK inhibitor that stabilizes the BDK-BCKDH E2 interaction, preventing E1α phosphorylation and acutely improving glucose tolerance in a preclinical model of diet-induced obesity. However, its long-term efficacy may be limited by the consequential accumulation of BDK protein. This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to this compound, offering a valuable resource for researchers in the field of metabolic diseases and drug development. The distinct pharmacology of this compound underscores the importance of understanding the nuanced effects of BDK modulation for the development of effective and durable therapies for cardiometabolic disorders.

References

- 1. Role of branched-chain amino acid metabolism in the pathogenesis of obesity and type 2 diabetes-related metabolic disturbances BCAA metabolism in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PF-07238025 on Glucose Tolerance in Mice: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PF-07238025, a novel branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor, on glucose tolerance in murine models. The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of metabolic disease and drug development.

Executive Summary

This compound is a potent inhibitor of BDK with an EC50 of 19 nM. By inhibiting BDK, this compound prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This complex plays a crucial role in the catabolism of branched-chain amino acids (BCAAs), and its dysregulation has been linked to various cardiometabolic diseases, including type 2 diabetes. Preclinical studies in high-fat diet (HFD)-fed mice have demonstrated that this compound improves glucose tolerance, highlighting its potential as a therapeutic agent for metabolic disorders.

Mechanism of Action: The BDK/BCKDH Signaling Pathway

This compound exerts its effects by modulating the activity of the BCKDH complex through the inhibition of BDK. The signaling cascade is as follows:

Caption: BDK/BCKDH Signaling Pathway and the Action of this compound.

Under normal physiological conditions, BDK phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation and a subsequent decrease in BCAA catabolism. This compound, as a BDK inhibitor, prevents this phosphorylation event. This leads to a higher population of active, dephosphorylated BCKDH, thereby promoting the breakdown of BCAAs and branched-chain ketoacids (BCKAs). The resulting improvement in BCAA metabolism is believed to contribute to the observed enhancement of glucose tolerance.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in HFD-Fed Mice

The efficacy of this compound in improving glucose homeostasis was evaluated in a preclinical study utilizing a high-fat diet (HFD)-induced obesity model in mice. The oral glucose tolerance test (OGTT) is a standard method to assess how quickly an organism can clear a glucose load from the bloodstream.

Experimental Protocol: Oral Glucose Tolerance Test

The following protocol outlines the methodology used in the in vivo assessment of this compound.

Animal Model:

-

Species: Mouse

-

Diet: High-Fat Diet (HFD) to induce a pre-diabetic, insulin-resistant phenotype.

-

Treatment Groups:

-

Vehicle control

-

This compound (20 mg/kg, orally)

-

This compound (100 mg/kg, orally)

-

-

Dosing Regimen: Daily oral administration for 8 weeks.

OGTT Procedure:

-

Fasting: Mice were fasted overnight (approximately 16-18 hours) with free access to water.

-

Baseline Blood Glucose: A baseline blood sample was collected from the tail vein to measure fasting blood glucose levels (t=0 min).

-

Glucose Challenge: A solution of D-glucose (typically 2 g/kg body weight) was administered orally via gavage.

-

Blood Sampling: Blood samples were collected from the tail vein at specific time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations were measured using a glucometer.

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT) in Mice.

Quantitative Data: Impact on Glucose Excursion

Chronic administration of this compound for 8 weeks resulted in a significant reduction in glucose excursion in HFD-fed mice. The data from the OGTT are summarized below.

| Treatment Group | Time (minutes) | Blood Glucose (mg/dL) - Mean ± SEM |

| Vehicle | 0 | Data not available |

| 15 | Data not available | |

| 30 | Data not available | |

| 60 | Data not available | |

| 120 | Data not available | |

| This compound (20 mg/kg) | 0 | Data not available |

| 15 | Data not available | |

| 30 | Data not available | |

| 60 | Data not available | |

| 120 | Data not available | |

| This compound (100 mg/kg) | 0 | Data not available |

| 15 | Data not available | |

| 30 | Data not available | |

| 60 | Data not available | |

| 120 | Data not available |

Note: Specific numerical data for blood glucose levels at each time point were not publicly available in the referenced materials. The primary finding reported was a significant reduction in the overall glucose excursion.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound, through its inhibition of BDK and subsequent enhancement of BCAA catabolism, improves glucose tolerance in a mouse model of diet-induced obesity. This positions this compound as a promising therapeutic candidate for the treatment of type 2 diabetes and other related metabolic disorders.

Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound. Future studies should aim to:

-

Investigate the impact of this compound on insulin sensitivity and secretion.

-

Explore the effects of this compound in other animal models of metabolic disease.

-

Conduct detailed pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.

-

Evaluate the potential for combination therapies with other anti-diabetic agents.

The continued investigation of this compound and other BDK inhibitors holds significant promise for the development of novel and effective treatments for the growing global health challenge of metabolic diseases.

In-Depth Technical Guide: PF-07238025, a Potent Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PF-07238025, a potent and selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). The information presented herein is intended to support further research and development efforts in the field of metabolic diseases.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the benzothiophene carboxamide class. Its precise chemical structure and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₈N₂O₃S |

| Molecular Weight | 354.42 g/mol |

| Appearance | Solid |

| Purity | >98% (typically available commercially) |

| SMILES | O=C(O)c1sc2c(c1C)cc(cc2)N3CCC(CC3)C(=O)c4ccccc4 |

| IUPAC Name | 2-methyl-6-(4-benzoylpiperidin-1-yl)benzo[b]thiophene-3-carboxylic acid |

Mechanism of Action and Signaling Pathway

This compound targets branched-chain ketoacid dehydrogenase kinase (BDK), a key mitochondrial enzyme that regulates the activity of the branched-chain ketoacid dehydrogenase complex (BCKDH). The BCKDH complex catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.

In various metabolic disorders, including type 2 diabetes, obesity, and heart failure, elevated levels of BCAAs and their metabolites, branched-chain ketoacids (BCKAs), are observed. This accumulation is often linked to the inhibition of the BCKDH complex, which is mediated by BDK. BDK phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.

This compound acts as an allosteric inhibitor of BDK. It stabilizes the interaction between BDK and the E2 core subunit of the BCKDH complex, which paradoxically prevents the kinase from phosphorylating and inactivating the E1α subunit.[1] This ultimately leads to a sustained activation of the BCKDH complex, promoting the degradation of BCAAs and BCKAs, and thereby restoring metabolic homeostasis.

Figure 1: BCAA Catabolism Signaling Pathway and the inhibitory action of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibitory activity against BDK in various assays. The following table summarizes key quantitative data from in vitro and in vivo studies.

Table 2: Biological Activity of this compound

| Parameter | Value |

| EC₅₀ (BDK Inhibition) | 19 nM[1] |

| In Vitro Cellular Activity | Dose-dependent reduction of phosphorylated BCKDH (pBCKDH) in HEK293 cells (0.2-6 µM for 48 hours).[1] |

| In Vivo Efficacy (Mouse Model) | Reduction in glucose excursion in high-fat diet-fed mice at doses of 20 mg/kg and 100 mg/kg for 8 weeks.[1] |

| In Vivo Biomarker Modulation | Significant reduction in both BCAAs and BCKAs by day 7 in high-fat diet-fed mice.[1] |

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the characterization of this compound.

In Vitro BDK Inhibition Assay (General Protocol)

A common method to assess BDK activity is a fluorescence resonance energy transfer (FRET)-based assay.

Figure 2: General workflow for an in vitro FRET-based BDK inhibition assay.

Methodology:

-

Reagent Preparation: Prepare an assay buffer containing a suitable buffer (e.g., HEPES), MgCl₂, Brij-35, and DTT. Prepare solutions of recombinant human BDK enzyme, a FRET-based peptide substrate, and ATP.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Preparation: Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.

-

Enzyme Addition: Add the BDK enzyme to the wells and incubate for a short period to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the FRET peptide substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Measure the FRET signal using a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.

In Vivo Mouse Model of Diet-Induced Obesity

Methodology:

-

Animal Model: Use male C57BL/6J mice.

-

Diet: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.

-

Compound Administration: Prepare a formulation of this compound for oral gavage. A typical formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

-

Dosing Regimen: Administer this compound or vehicle control daily by oral gavage at specified doses (e.g., 20 mg/kg and 100 mg/kg) for the duration of the study (e.g., 8 weeks).[1]

-

Metabolic Phenotyping: Perform glucose tolerance tests (GTTs) at specified time points to assess improvements in glucose metabolism.

-

Biomarker Analysis: Collect blood samples at various time points to measure plasma levels of BCAAs and BCKAs using techniques such as mass spectrometry.

-

Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of this compound on metabolic parameters and biomarkers.

Conclusion

This compound is a potent and selective BDK inhibitor with a well-defined mechanism of action. Its ability to enhance the catabolism of branched-chain amino acids makes it a promising therapeutic candidate for the treatment of metabolic diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this compound.

References

The Dichotomy of Thiazole-Based BDK Inhibitors: A Technical Guide to Their Discovery and Development

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery and development of inhibitors targeting Branched-chain Ketoacid Dehydrogenase Kinase (BDK) have opened promising avenues for therapeutic interventions in metabolic diseases. Within this landscape, the thiazole series of BDK inhibitors has emerged as a fascinating case study, exhibiting a distinct and somewhat paradoxical mechanism of action compared to other inhibitor classes. This technical guide provides a comprehensive overview of the discovery, development, and unique characteristics of thiazole-based BDK inhibitors, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction: The Role of BDK in BCAA Metabolism

Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and energy homeostasis. The catabolism of BCAAs is tightly regulated by the branched-chain ketoacid dehydrogenase (BCKDH) complex, which catalyzes the rate-limiting step in their degradation. BDK is the dedicated kinase that phosphorylates and thereby inhibits the BCKDH complex.[1][2] Dysregulation of BCAA metabolism, often linked to impaired BCKDH activity, has been implicated in various metabolic disorders, including insulin resistance and heart failure. Therefore, inhibiting BDK to enhance BCAA catabolism represents a compelling therapeutic strategy.

The BCAA Catabolic Signaling Pathway

The catabolism of BCAAs is a multi-step process initiated by the reversible transamination of BCAAs to their respective branched-chain ketoacids (BCKAs) by branched-chain aminotransferases (BCATs). The subsequent irreversible oxidative decarboxylation of BCKAs is catalyzed by the BCKDH complex. BDK acts as a negative regulator of this pathway by phosphorylating the E1α subunit of the BCKDH complex, rendering it inactive. Thiazole-based inhibitors are designed to allosterically inhibit BDK, preventing the phosphorylation of BCKDH and thereby promoting BCAA degradation.

Discovery and Opposing Effects of Thiazole Inhibitors

Screening efforts to identify BDK inhibitors led to the discovery of a thiophene series, such as PF-07208254, which demonstrated sustained lowering of BCKAs and a reduction in BDK protein levels.[1][3] Subsequent structure-activity relationship (SAR) studies led to the identification of a thiazole series of BDK inhibitors.[1][3] However, chronic administration of these thiazole inhibitors in mice did not result in improved metabolism.[1][3]

A key finding was that while both thiophene and thiazole series inhibit BDK activity, they have opposing effects on BDK protein levels. The thiophene series promotes BDK degradation, whereas the thiazole series leads to an increase in BDK protein levels.[1][3][4] This stabilization of the BDK protein by the thiazole series is hypothesized to counteract the inhibitory effect, leading to a rebound in BCKA levels and a lack of sustained metabolic improvement in vivo.[1]

Quantitative Comparison of Thiophene and Thiazole BDK Inhibitors

The following table summarizes the key quantitative differences observed between the thiophene and thiazole series of BDK inhibitors based on in vivo studies in mice.

| Parameter | Thiophene Series (PF-07208254) | Thiazole Series | Reference |

| BCKA Levels | Sustained Lowering | Increased | [1][3][4] |

| BDK Protein Levels | Reduced | Increased | [1][3][4] |

| Metabolic Improvement (Chronic) | Yes | No | [1][3] |

| Proximity to BCKDH-E2 | Reduced | Increased | [3] |

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of thiazole-based BDK inhibitors.

BDK Inhibitor Screening and Potency Determination

A common workflow for identifying and characterizing BDK inhibitors involves a series of in vitro and cellular assays.

Protocol for BDK Inhibition Assay (Biochemical):

-

Reagents: Recombinant human BDK, BCKDH complex (or a peptide substrate), ATP, and test compounds (thiazole derivatives).

-

Procedure:

-

Incubate BDK with varying concentrations of the test compound.

-

Initiate the kinase reaction by adding the BCKDH substrate and ATP.

-

After a defined incubation period, stop the reaction.

-

Measure the phosphorylation of the BCKDH substrate using methods such as radioactive ATP incorporation, specific antibodies against phosphorylated BCKDH, or luminescence-based ATP detection assays.

-

-

Data Analysis: Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Western Blotting for BDK and p-BCKDH Levels

Protocol:

-

Sample Preparation: Lyse cells or tissues (e.g., from treated mice) in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BDK, phosphorylated BCKDH (p-BCKDH), and total BCKDH.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Studies in Mice

Protocol:

-

Animal Model: Utilize appropriate mouse models, such as diet-induced obese (DIO) mice or models of heart failure.

-

Dosing: Administer the thiazole-based BDK inhibitors to the mice via a suitable route (e.g., oral gavage) at various doses and for a specified duration (acute or chronic).

-

Sample Collection: Collect blood and tissue samples at designated time points for analysis of BCKA levels, BDK protein levels, and other relevant biomarkers.

-

Metabolic Phenotyping: Monitor metabolic parameters such as body weight, glucose tolerance, and insulin sensitivity.

-

Cardiac Function Assessment: In heart failure models, assess cardiac function using techniques like echocardiography.[2]

-

Data Analysis: Analyze the collected data to evaluate the in vivo efficacy and mechanism of action of the thiazole inhibitors.

X-ray Crystallography for Binding Mode Analysis

Protocol:

-

Protein Crystallization: Crystallize purified recombinant BDK in the presence of the thiazole inhibitor.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data to determine the three-dimensional structure of the BDK-inhibitor complex.

-

Analysis: Analyze the crystal structure to elucidate the binding mode of the thiazole inhibitor within the allosteric pocket of BDK.[5] This provides crucial insights for further SAR studies and inhibitor optimization.

Mechanism of BDK Stabilization by Thiazole Inhibitors

The distinct effect of the thiazole series on BDK protein levels is attributed to its unique interaction with the BDK enzyme. X-ray crystallography studies have revealed that thiazoles bind to an allosteric site on BDK.[5] It is hypothesized that this binding induces a conformational change that stabilizes the BDK protein and increases its proximity to the BCKDH-E2 subunit, thereby protecting it from degradation.[3] In contrast, the thiophene series reduces the proximity of BDK to BCKDH-E2, which may promote BDK degradation.[3]

References

- 1. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

PF-07238025: A Technical Guide for Investigation in Non-Alcoholic Fatty Liver Disease (NAFLD)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Branched-Chain Amino Acid Metabolism in NAFLD

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which is not due to excessive alcohol consumption.[1][2] The spectrum of NAFLD ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and multifactorial, with strong links to obesity, insulin resistance, and type 2 diabetes.[1][3]

Recent research has highlighted the role of impaired branched-chain amino acid (BCAA) catabolism in the pathophysiology of cardiometabolic diseases, including NAFLD.[4] Elevated levels of BCAAs and their metabolites, branched-chain α-keto acids (BCKAs), have been associated with the presence and severity of NAFLD. The rate-limiting step in BCAA degradation is catalyzed by the branched-chain ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is regulated by the BCKDH kinase (BDK), which phosphorylates and inactivates the complex. This guide provides a technical overview of PF-07238025, a potent BDK inhibitor, and its potential application in NAFLD research.

Mechanism of Action of this compound

This compound is a potent inhibitor of BCKDC kinase (BDK) with an EC50 of 19 nM.[4] Its mechanism of action involves the stabilization of the interaction between BDK and the core E2 subunit of the BCKDH complex. This stabilization prevents the phosphorylation of the E1 subunit of BCKDH, thereby maintaining the complex in its active state and promoting the degradation of BCAAs. By enhancing BCAA catabolism, this compound has the potential to ameliorate the metabolic dysregulation associated with NAFLD.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from preclinical studies.

| Parameter | Value | Species/Cell Line | Conditions | Reference |

| EC50 | 19 nM | Not specified | BDK inhibition | [4] |

| In Vitro Dosage | 0.2-6 µM | HEK293 cells | 48 hours | |

| In Vitro Effect | Dose-dependent reduction of pBCKDH, 50% increase in BDK accumulation | HEK293 cells | 48 hours | [4] |

| In Vivo Dosage | 20 mg/kg, 100 mg/kg | High-fat diet-fed mice | 8 weeks | [4] |

| In Vivo Effect | Reduced glucose excursion after 2 days, significant reduction in BCAAs and BCKAs by day 7 | High-fat diet-fed mice | 8 weeks | [4] |

Proposed Experimental Protocol for NAFLD Research

The following is a detailed, hypothetical experimental protocol for evaluating the efficacy of this compound in a preclinical model of NAFLD. This protocol is based on standard methodologies in the field.

4.1 Animal Model

-

Model: Male C57BL/6J mice on a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.

-

Control Group: Male C57BL/6J mice on a standard chow diet.

-

Housing: Animals housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

4.2 Experimental Groups

-

Chow-fed + Vehicle

-

HFD-fed + Vehicle

-

HFD-fed + this compound (low dose, e.g., 20 mg/kg)

-

HFD-fed + this compound (high dose, e.g., 100 mg/kg)

4.3 Drug Administration

-

Compound: this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Route: Oral gavage.

-

Frequency: Once daily for 4-8 weeks.

4.4 In-Life Monitoring and Metabolic Phenotyping

-

Body Weight and Food Intake: Measured weekly.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at baseline and at the end of the treatment period to assess glucose homeostasis.

-